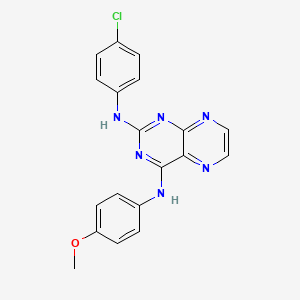
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a compound that belongs to the family of pteridine derivatives. It is commonly known as PCPDT and has been extensively studied for its potential use in scientific research. This compound is known to have several biochemical and physiological effects, making it an important tool for researchers in various fields.
Scientific Research Applications
Synthesis and Biological Activity
A study on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl derivatives explores the preparation and larvicidal activity of various pyrimidine-2,4-diamine derivatives. These compounds showed significant activity against larvae, with some exhibiting excellent activity compared to the standard drug malathion. This research highlights the potential of pyrimidine derivatives in developing new larvicides and the importance of specific substituents in enhancing biological activity (Gorle et al., 2016).
Electrochemical Properties of Novel Aromatic Polyamines
In the field of materials science, the synthesis and electrochemical properties of novel aromatic poly(amino−amide)s have been investigated. These materials, containing anodically stable yellow and blue electrochromic behaviors, are based on triphenylamine-containing aromatic diamines. The polymers exhibit high thermal stability, good solubility in organic solvents, and the ability to be cast into films, making them useful for various applications in optoelectronic devices (Liou & Lin, 2009).
Organogelators and Piezofluorochromism
Research on pteridine derivatives as novel low-molecular-weight organogelators demonstrates their self-assembling behaviors and fluorescence response to mechanical forces. The study found that p-chlorophenyl-substituted pteridine derivatives exhibit excellent gelation abilities and piezofluorochromic properties, making them promising materials for sensing applications and smart materials (Xu et al., 2020).
properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-27-15-8-6-13(7-9-15)23-18-16-17(22-11-10-21-16)25-19(26-18)24-14-4-2-12(20)3-5-14/h2-11H,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCRTHYSEDZRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


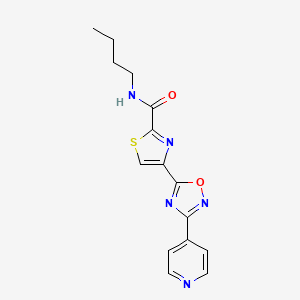

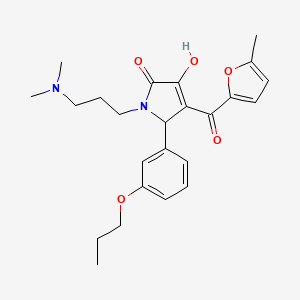
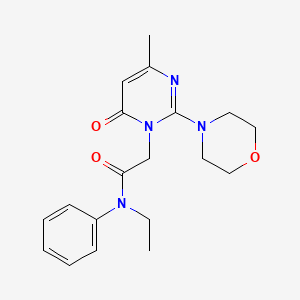

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)
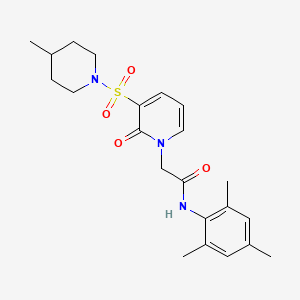
![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)
![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)
![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

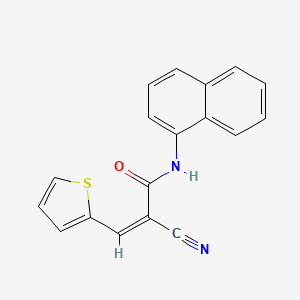
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)